molecular formula C4H4BBrO3 B13324098 (4-Bromofuran-2-yl)boronic acid

(4-Bromofuran-2-yl)boronic acid

Cat. No.: B13324098
M. Wt: 190.79 g/mol
InChI Key: LVXQXFAETRYGFC-UHFFFAOYSA-N
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Description

(4-Bromofuran-2-yl)boronic acid is an organoboron compound with the molecular formula C4H4BBrO3. It is a derivative of furan, substituted with a bromine atom at the 4-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromofuran-2-yl)boronic acid typically involves the borylation of 4-bromofuran. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst under mild conditions . The reaction proceeds as follows: [ \text{4-Bromofuran} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions: (4-Bromofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Conditions: Mild temperatures (50-80°C) and inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (4-Bromofuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • (4-Bromophenyl)boronic acid
  • (4-Bromothiophen-2-yl)boronic acid
  • (4-Bromopyridin-2-yl)boronic acid

Comparison: (4-Bromofuran-2-yl)boronic acid is unique due to its furan ring, which imparts different electronic and steric properties compared to phenyl, thiophene, or pyridine rings. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in specific synthetic applications .

Properties

Molecular Formula

C4H4BBrO3

Molecular Weight

190.79 g/mol

IUPAC Name

(4-bromofuran-2-yl)boronic acid

InChI

InChI=1S/C4H4BBrO3/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H

InChI Key

LVXQXFAETRYGFC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)Br)(O)O

Origin of Product

United States

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